molecular formula C14H13ClO B3355978 1,1'-Biphenyl, 4-chloro-4'-methoxy-3-methyl- CAS No. 644964-52-3

1,1'-Biphenyl, 4-chloro-4'-methoxy-3-methyl-

Cat. No.: B3355978
CAS No.: 644964-52-3
M. Wt: 232.7 g/mol
InChI Key: HJXPVBJFRDYNIZ-UHFFFAOYSA-N
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Description

1,1’-Biphenyl, 4-chloro-4’-methoxy-3-methyl-: is an organic compound that belongs to the biphenyl family Biphenyl compounds consist of two benzene rings connected by a single bond The presence of substituents such as chlorine, methoxy, and methyl groups on the biphenyl structure can significantly alter its chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Biphenyl, 4-chloro-4’-methoxy-3-methyl- typically involves the following steps:

    Halogenation: Introduction of a chlorine atom to the biphenyl structure.

    Methoxylation: Introduction of a methoxy group (-OCH3) to the biphenyl structure.

    Methylation: Introduction of a methyl group (-CH3) to the biphenyl structure.

These reactions can be carried out using various reagents and catalysts under controlled conditions to ensure the desired substitution pattern on the biphenyl core.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation, methoxylation, and methylation processes. These processes are optimized for efficiency, yield, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the production rates and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1’-Biphenyl, 4-chloro-4’-methoxy-3-methyl- undergoes several types of chemical reactions, including:

    Electrophilic Substitution: The presence of electron-donating and electron-withdrawing groups on the biphenyl structure can influence its reactivity towards electrophiles.

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

    Nucleophilic Substitution: Reagents such as alkoxides, amines, and thiols can be used under basic conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can lead to the formation of nitro, sulfonyl, or halogenated derivatives, while nucleophilic substitution can yield alkoxy, amino, or thio derivatives.

Scientific Research Applications

1,1’-Biphenyl, 4-chloro-4’-methoxy-3-methyl- has several scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs).

    Pharmaceuticals: It may be used in the design and synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used to study the effects of various substituents on the biological activity of biphenyl derivatives.

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 4-chloro-4’-methoxy-3-methyl- involves its interaction with molecular targets and pathways in biological systems. The presence of chlorine, methoxy, and methyl groups can influence its binding affinity and specificity towards enzymes, receptors, and other biomolecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,1’-Biphenyl, 4-chloro-4’-methoxy-: Similar structure but lacks the methyl group.

    1,1’-Biphenyl, 4-chloro-3-methyl-: Similar structure but lacks the methoxy group.

    1,1’-Biphenyl, 4-methoxy-3-methyl-: Similar structure but lacks the chlorine atom.

Uniqueness

1,1’-Biphenyl, 4-chloro-4’-methoxy-3-methyl- is unique due to the specific combination of chlorine, methoxy, and methyl groups on the biphenyl structure. This unique substitution pattern can result in distinct chemical properties, reactivity, and biological activity compared to other biphenyl derivatives.

Properties

IUPAC Name

1-chloro-4-(4-methoxyphenyl)-2-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO/c1-10-9-12(5-8-14(10)15)11-3-6-13(16-2)7-4-11/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJXPVBJFRDYNIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60471393
Record name 1,1'-Biphenyl, 4-chloro-4'-methoxy-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

644964-52-3
Record name 1,1'-Biphenyl, 4-chloro-4'-methoxy-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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